Dimethisoquin - 86-80-6

Dimethisoquin

Catalog Number: EVT-405547
CAS Number: 86-80-6
Molecular Formula: C17H24N2O
Molecular Weight: 272.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-[(3-butyl-1-isoquinolinyl)oxy]-N,N-dimethylethanamine is a member of isoquinolines.
Source and Classification

Dimethisoquin is synthesized through chemical processes that modify existing benzodiazepine structures. Its classification falls under the category of psychoactive substances, specifically targeting neurotransmitter pathways. This compound is not widely available commercially but is primarily utilized in laboratory settings for research purposes.

Synthesis Analysis

Methods of Synthesis

The synthesis of Dimethisoquin typically involves several steps that include the reaction of appropriate precursors under controlled conditions. The following methods are commonly employed:

  1. Alkylation Reactions: Dimethisoquin can be synthesized through alkylation of a suitable nitrogen-containing heterocyclic compound.
  2. Cyclization: This step often involves cyclizing agents that facilitate the formation of the benzodiazepine ring structure.
  3. Purification: Post-synthesis, the compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product.

Technical Details

The synthesis requires precise temperature control and reaction times to ensure optimal yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure and Data

Dimethisoquin has a complex molecular structure characterized by a fused benzodiazepine ring system. The molecular formula is C16H18N2C_{16}H_{18}N_2, indicating that it contains 16 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms.

  • Molecular Weight: Approximately 250.33 g/mol
  • Structural Features: The compound includes two methyl groups attached to the nitrogen atoms in the benzodiazepine framework, which contributes to its pharmacological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Dimethisoquin undergoes various chemical reactions typical of benzodiazepines, including:

  1. Hydrolysis: In aqueous environments, it can hydrolyze to form less active metabolites.
  2. Oxidation: Under oxidative conditions, it may form N-oxide derivatives.
  3. Substitution Reactions: The presence of substituents on the benzene ring allows for electrophilic substitution reactions, which can modify its pharmacological properties.

These reactions are significant for understanding the metabolic pathways of Dimethisoquin in biological systems.

Mechanism of Action

Process and Data

Dimethisoquin exerts its effects primarily through modulation of neurotransmitter systems in the brain:

  1. GABA Receptor Modulation: Similar to other benzodiazepines, it enhances the inhibitory effects of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to anxiolytic effects.
  2. Dopaminergic Pathways: It may also influence dopaminergic signaling, contributing to its stimulant properties.

The interaction with these receptors results in altered neuronal excitability and neurotransmission, which is critical for its psychoactive effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol but has limited solubility in water.
  • Melting Point: Approximately 150-155 °C.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits stability across a range of pH levels but should be stored in neutral to slightly acidic conditions to maintain integrity.
Applications

Scientific Uses

Dimethisoquin is primarily used in research settings to study its effects on:

  1. Neuropharmacology: Investigating its potential as an anxiolytic or antidepressant agent.
  2. Behavioral Studies: Assessing its impact on animal models for anxiety and depression.
  3. Drug Development: Exploring modifications of its structure for improved efficacy and safety profiles.
Introduction to Dimethisoquin: Historical and Contextual Foundations

Historical Synthesis and Early Pharmacological Identification

Dimethisoquin (INN: quinisocaine) emerged as a significant synthetic compound in the mid-20th century through targeted pharmaceutical chemistry efforts. The compound was first synthesized through a multi-step process beginning with a Henry reaction between phthalaldehydic acid (2-formylbenzoic acid) and 1-nitropentane, yielding a nitro intermediate. Subsequent catalytic hydrogenation produced an amine precursor that underwent spontaneous lactamization to form 3-butylisocarbostyril. Treatment with phosphorus oxychloride converted this intermediate to 3-butyl-1-chloroisoquinoline, which was then reacted with 2-dimethylaminoethanol to yield the final compound, dimethisoquin [9]. This synthetic pathway represented a deliberate structural modification of the isoquinoline core to enhance local anesthetic properties.

Early pharmacological investigations during the 1950s identified dimethisoquin as a potent topical anesthetic with significant antipruritic (anti-itch) properties. Its molecular structure, characterized by a lipophilic butyl chain attached to the isoquinoline core and a hydrophilic dimethylaminoethoxy side chain, facilitated penetration through skin barriers while providing local nerve-blocking capabilities. These properties distinguished it from earlier anesthetics like cocaine and procaine, particularly for dermatological applications where surface anesthesia without injection was desirable. The compound was commercialized under various brand names including Histaderme, Pruralgin, and Prulantex, establishing its clinical utility in topical formulations for symptomatic relief of pruritic skin conditions [6] [7] [9].

Table 1: Key Historical Developments in Dimethisoquin Research

Year RangeDevelopment MilestoneSignificance
1940s-1950sInitial synthesis and structural optimizationDevelopment of synthetic pathway establishing molecular structure
1950sPharmacological characterizationIdentification of topical anesthetic and antipruritic properties
1952Patent issuance (GB 681358)Commercial protection of manufacturing process and therapeutic applications
1950s-1960sIntroduction to clinical practiceMarketing under multiple brand names for dermatological use

Classification Within Isoquinoline-Based Therapeutics

Dimethisoquin belongs to the extensive family of isoquinoline alkaloids, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring with a nitrogen atom at position two. This structural motif positions it within a therapeutically significant class of compounds that includes numerous pharmacologically active natural products and synthetic derivatives [3]. Unlike many naturally occurring isoquinolines (e.g., papaverine, berberine) that typically feature substituents on the benzene ring or saturated heterocycles, dimethisoquin possesses a fully aromatic isoquinoline core modified with specific alkyl and alkoxyamine substituents that confer its unique pharmacological profile.

Within therapeutic classifications, dimethisoquin occupies a distinct niche as a synthetic topical anesthetic rather than sharing the antispasmodic, vasodilatory, or antimicrobial activities characteristic of other isoquinoline derivatives. Its structural features—specifically the 3-butyl substituent and 1-(2-dimethylaminoethoxy) side chain—optimize it for surface anesthesia applications. This contrasts with:

  • Papaverine: An isoquinoline alkaloid with spasmolytic activity acting via phosphodiesterase inhibition
  • Berberine: A natural isoquinoline with antimicrobial and antidiabetic properties
  • Quinapril: An angiotensin-converting enzyme (ACE) inhibitor antihypertensive containing a partially saturated isoquinoline component [1] [3] [5]

The compound exemplifies how strategic structural modifications of the isoquinoline scaffold can redirect biological activity toward specific therapeutic targets—in this case, peripheral sensory neurons involved in itch and pain transmission.

Table 2: Classification of Dimethisoquin Among Isoquinoline Therapeutics

CompoundCore StructureTherapeutic CategoryKey Structural Features
DimethisoquinAromatic isoquinolineTopical anesthetic/antipruritic3-butyl chain; 1-(2-dimethylaminoethoxy) chain
PapaverineTetrahydroisoquinolineVasodilator/antispasmodicMethoxy substitutions; unsaturated side chain
BerberineDibenzoquinolizineAntimicrobial/antidiabeticQuaternary ammonium; dioxymethylene bridge
QuinaprilPartially saturatedAntihypertensive (ACE inhibitor)Proline mimic; carboxylate bioisostere

Role in the Evolution of Topical Anesthetics

Dimethisoquin represented a significant advancement in the development of non-injectable local anesthetics when introduced in the mid-20th century. Prior topical agents like cocaine (1860), benzocaine (1902), and cyclomethycaine (1951) offered limited efficacy, duration of action, or safety profiles. Dimethisoquin's molecular design specifically addressed the need for prolonged dermal anesthesia with reduced sensitization potential compared to ester-type anesthetics [5] [8]. Its mechanism involves reversible inhibition of voltage-gated sodium channels in sensory nerve endings, preventing action potential propagation and thereby blocking both pain and itch sensations at the application site.

The compound's introduction coincided with growing recognition that structural features beyond the traditional aromatic ester motif (common in earlier agents like procaine) could enhance topical efficacy. Dimethisoquin demonstrated that the isoquinoline heterocycle could serve as an effective hydrophobic anchor when combined with appropriate side chains, facilitating both skin penetration and neuronal membrane interactions. This innovation expanded the chemical space explored for local anesthetics beyond the dominant anilide and ester classes [5] [8] [9].

Clinical studies established dimethisoquin as particularly valuable for managing pruritus (itching) associated with various dermatological conditions, insect bites, and minor burns—applications where injectable anesthetics were impractical. Its efficacy in suppressing sensory nerve conduction without complete skin occlusion represented a practical advantage over older agents requiring specialized formulations or application techniques. While newer agents like lidocaine (introduced 1947) eventually became more widely utilized, dimethisoquin maintained a specialized role in antipruritic preparations and contributed foundational structure-activity relationship principles that informed subsequent topical anesthetic development [6] [8].

Table 3: Evolution of Topical Anesthetics Featuring Dimethisoquin

EraRepresentative AgentsChemical ClassAdvancements Contributed by Dimethisoquin
Pre-1950Cocaine, BenzocaineEster (natural/synthetic)---
1950sDimethisoquin, CyclomethycaineHeterocyclic (isoquinoline)Enhanced duration; optimized skin penetration; antipruritic focus
1960s+Lidocaine, PrilocaineAmideFurther improved safety profiles; broader formulations

Properties

CAS Number

86-80-6

Product Name

Dimethisoquin

IUPAC Name

2-(3-butylisoquinolin-1-yl)oxy-N,N-dimethylethanamine

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

InChI

InChI=1S/C17H24N2O/c1-4-5-9-15-13-14-8-6-7-10-16(14)17(18-15)20-12-11-19(2)3/h6-8,10,13H,4-5,9,11-12H2,1-3H3

InChI Key

XNMYNYSCEJBRPZ-UHFFFAOYSA-N

SMILES

CCCCC1=CC2=CC=CC=C2C(=N1)OCCN(C)C

Synonyms

3-butyl-1-(2-dimethylaminoethoxy)isoquinoline
dimethisoquin
dimethisoquin hydrochloride
dimethisoquin monohydrochloride, monohydrate
Isochinol
quinisocaine
Quotane

Canonical SMILES

CCCCC1=CC2=CC=CC=C2C(=N1)OCCN(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.